molecular formula C14H15FN2 B7496343 3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine

3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine

Cat. No.: B7496343
M. Wt: 230.28 g/mol
InChI Key: HWJWXWNMXNICRL-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group attached to an imidazoazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common to meet the stringent quality standards required for commercial applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(4-Fluorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of products in various applications.

Mechanism of Action

The mechanism by which 3-(4-Fluorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine exerts its effects involves interactions with specific molecular targets. The fluorophenyl group enhances the compound's binding affinity to these targets, leading to biological responses. The pathways involved may include modulation of enzyme activity, receptor binding, or inhibition of specific biochemical processes.

Comparison with Similar Compounds

  • Imidazo[1,2-a]azepine derivatives: These compounds share a similar core structure but differ in the substituents attached to the ring system.

  • Fluorinated aromatic compounds: Compounds with fluorophenyl groups attached to different heterocyclic rings.

Uniqueness: 3-(4-Fluorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine stands out due to its specific combination of the fluorophenyl group and the imidazoazepine ring system. This unique structure imparts distinct chemical and biological properties that are not found in other similar compounds.

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Properties

IUPAC Name

3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2/c15-12-7-5-11(6-8-12)13-10-16-14-4-2-1-3-9-17(13)14/h5-8,10H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJWXWNMXNICRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=C(N2CC1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827500
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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